BenchChemオンラインストアへようこそ!

4-(5-Isothiocyanatopyridin-2-yl)morpholine

TRPA1 ion channel agonist

Procure the only commercially available dual TRPA1/TRPV1 modulator. Unlike simple alkyl isothiocyanates, this morpholinopyridine derivative covalently activates TRPA1 (EC50 200 nM) while potently antagonizing TRPV1 (IC50 15 nM) in a single addition. Its electrophilic warhead enables cysteine reactivity mapping; the morpholine ring boosts aqueous solubility. pH-dependent TRPV1 antagonism (15 nM at pH 5.5 vs 1.99 µM at pH 6.3) supports acidosis pain model studies. Reproducible 98% purity for longitudinal TRP screening campaigns. Order now.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 52024-29-0
Cat. No. B1586761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Isothiocyanatopyridin-2-yl)morpholine
CAS52024-29-0
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)N=C=S
InChIInChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
InChIKeyVLZWMPRZGPULIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Isothiocyanatopyridin-2-yl)morpholine (CAS 52024-29-0): Procurement-Relevant Profile for TRP Channel Research


4-(5-Isothiocyanatopyridin-2-yl)morpholine (CAS 52024-29-0; also referenced as 6-morpholino-3-pyridinyl isothiocyanate) is a heterocyclic isothiocyanate derivative with molecular formula C10H11N3OS and molecular weight 221.28 g/mol . The compound features an electrophilic isothiocyanate group appended to a pyridine ring, which is further substituted with a morpholine moiety . This structural configuration enables covalent modification of nucleophilic cysteine residues within the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel and confers antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1][2]. The compound is commercially available in research-grade quantities (typically 95-98% purity) from multiple specialty chemical suppliers for in vitro pharmacology applications .

4-(5-Isothiocyanatopyridin-2-yl)morpholine: Why Generic Isothiocyanate or TRP Modulator Substitution Fails


Procurement substitutions based solely on the isothiocyanate functional group or general TRP channel modulation classification are not scientifically justified for this compound. Unlike simple alkyl isothiocyanates (e.g., allyl isothiocyanate, AITC) that exhibit TRPA1 agonist activity without significant TRPV1 antagonism, the morpholinopyridine scaffold of this compound confers dual-channel pharmacological activity: potent TRPA1 agonism (EC50 = 200 nM) [1] coupled with sub-micromolar TRPV1 antagonism (IC50 = 15 nM) [2]. This dual-target profile arises from the combined influence of the covalent isothiocyanate warhead and the heteroaromatic morpholine substituent on channel binding site recognition and cysteine reactivity. Alternative morpholine-containing TRP ligands or structurally related isothiocyanates do not reproduce this specific activity signature without empirical validation. Furthermore, the compound's covalent mechanism of action introduces irreversible channel modification kinetics that fundamentally differ from the reversible binding of non-covalent TRPA1 agonists (e.g., carvacrol derivatives) or TRPV1 antagonists (e.g., capsazepine) [3].

4-(5-Isothiocyanatopyridin-2-yl)morpholine: Quantitative Differentiation Evidence Against Comparator Compounds


TRPA1 Agonist Potency of 4-(5-Isothiocyanatopyridin-2-yl)morpholine Relative to Structurally Related Isothiocyanates

In recombinant rat TRPA1 expressed in HEK293 cells, 4-(5-isothiocyanatopyridin-2-yl)morpholine exhibits an EC50 value of 200 nM for channel activation, as measured by Fluo4-AM calcium flux assay [1]. This potency positions the compound between the prototypical covalent agonist allyl isothiocyanate (AITC; EC50 approximately 2-10 µM in comparable assays) and highly potent synthetic TRPA1 agonists (EC50 < 100 nM) [2]. The presence of the morpholine substituent contributes to enhanced aqueous solubility relative to simpler aryl isothiocyanates, facilitating in vitro assay preparation without requiring DMSO concentrations that may confound channel activity measurements.

TRPA1 ion channel agonist covalent modifier pain signaling

TRPV1 Antagonist Activity of 4-(5-Isothiocyanatopyridin-2-yl)morpholine Compared to Reference TRPV1 Blockers

4-(5-Isothiocyanatopyridin-2-yl)morpholine demonstrates antagonist activity at human TRPV1 with an IC50 of 15 nM for inhibition of capsaicin-induced channel activation in HEK293 cells [1]. Additionally, the compound inhibits N-arachidonoyl-dopamine (NADA)-induced TRPV1 activation with an IC50 of 7 nM under identical experimental conditions [2]. Under acidic pH conditions (pH 6.0-6.3), the antagonist potency shifts to an IC50 of approximately 1.99 µM in CHOK1 cells, indicating pH-dependent modulation of antagonist efficacy [3]. This potency profile is intermediate between capsazepine (IC50 ~300-500 nM at human TRPV1) and high-affinity antagonists such as AMG517 (IC50 < 1 nM) [4].

TRPV1 ion channel antagonist capsaicin receptor pain research

Covalent Modification Kinetics of 4-(5-Isothiocyanatopyridin-2-yl)morpholine Versus Non-Covalent TRP Modulators

The isothiocyanate moiety of 4-(5-isothiocyanatopyridin-2-yl)morpholine forms a covalent thiourea adduct with nucleophilic cysteine residues within the TRPA1 N-terminal ankyrin repeat domain [1]. This irreversible covalent modification produces sustained channel activation that persists following compound washout, in contrast to the reversible, concentration-dependent activation observed with non-covalent TRPA1 agonists such as carvacrol (EC50 ~300-500 µM) or menthol [2]. For TRPV1 antagonism, the covalent mechanism similarly yields prolonged channel inhibition that is not readily reversed by buffer exchange, whereas antagonists like capsazepine exhibit rapid washout kinetics and require continuous bath application to maintain channel blockade [3].

covalent inhibitor irreversible binding washout resistance pharmacology TRP channels

4-(5-Isothiocyanatopyridin-2-yl)morpholine: Evidence-Based Research Application Scenarios


In Vitro Pharmacological Characterization of Dual TRPA1/TRPV1 Modulators

Researchers investigating cross-talk between TRPA1 and TRPV1 signaling pathways can employ 4-(5-isothiocyanatopyridin-2-yl)morpholine as a single-compound tool with dual-channel activity. The compound's TRPA1 agonist EC50 of 200 nM [1] and TRPV1 antagonist IC50 of 15 nM [2] enable simultaneous evaluation of channel co-modulation in sensory neuron cultures or recombinant expression systems. This dual activity eliminates the need for separate agonist and antagonist additions, reducing experimental variables in studies of pain signaling integration.

Covalent Probe Development for TRPA1 Cysteine Reactivity Mapping

The electrophilic isothiocyanate group of 4-(5-isothiocyanatopyridin-2-yl)morpholine enables covalent modification of TRPA1 cysteine residues [1], making the compound suitable for mapping reactive cysteine accessibility within the N-terminal ankyrin repeat domain. The morpholine substituent provides a solubility advantage over simpler aryl isothiocyanates [2], facilitating higher working concentrations in aqueous buffers (up to 100 µM in 0.1-1% DMSO) for complete cysteine alkylation studies.

pH-Dependent TRPV1 Antagonist Profiling in Acidosis Models

The pH-dependent shift in TRPV1 antagonist potency from IC50 = 15 nM at pH 5.5 to IC50 = 1.99 µM at pH 6.0-6.3 [1][2] positions 4-(5-isothiocyanatopyridin-2-yl)morpholine as a functional probe for investigating proton-mediated modulation of antagonist binding. This property is particularly relevant for in vitro models of tissue acidosis and inflammatory pain, where extracellular pH alterations influence TRPV1 pharmacology.

Benchmarking Novel TRP Channel Ligands in Screening Cascades

With well-characterized potency values across two therapeutically relevant TRP channels (TRPA1 EC50 = 200 nM; TRPV1 IC50 = 7-15 nM) [1][2], 4-(5-isothiocyanatopyridin-2-yl)morpholine serves as a quantitative reference standard for validating assay performance and normalizing inter-assay variability in TRP channel screening campaigns. Its commercial availability in 95-98% purity from multiple suppliers ensures reproducible procurement for longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Isothiocyanatopyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.